molecular formula C21H25FN4O2 B5521804 1-(2-fluorobenzyl)-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}-6-oxo-3-piperidinecarboxamide

1-(2-fluorobenzyl)-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}-6-oxo-3-piperidinecarboxamide

Cat. No. B5521804
M. Wt: 384.4 g/mol
InChI Key: FXMBRRBRQTXTDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar complex organic molecules often involves multi-step reactions, including the preparation of intermediates, reductive amination, amide hydrolysis, and N-alkylation. These procedures are meticulously designed to ensure the introduction of specific functional groups at desired positions within the molecule, contributing to its biological activity and chemical properties (Wang et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(2-fluorobenzyl)-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}-6-oxo-3-piperidinecarboxamide" has been elucidated using techniques such as NMR, IR, and X-ray crystallography. These methods provide detailed insights into the compound's atomic arrangement, helping to predict its reactivity and interactions with biological targets. The arrangement of atoms and the presence of specific functional groups significantly influence the molecule's chemical behavior and biological activity (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Chemical reactions involving compounds like "1-(2-fluorobenzyl)-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}-6-oxo-3-piperidinecarboxamide" include their synthesis through complex organic transformations. These reactions are characterized by their specificity and the need for precise conditions, such as temperature and pH, to ensure successful outcomes. The chemical properties of these compounds are largely determined by their functional groups, which can undergo various chemical reactions, including oxidation, reduction, and hydrolysis (Mancini, Fortunato, & Vottero, 2004).

Physical Properties Analysis

The physical properties of "1-(2-fluorobenzyl)-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}-6-oxo-3-piperidinecarboxamide" and similar compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in biological systems and pharmaceutical formulations. These properties are influenced by the molecule's molecular structure and the interactions between its atoms and functional groups (Jayarajan et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are key to understanding the potential applications of "1-(2-fluorobenzyl)-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}-6-oxo-3-piperidinecarboxamide" in pharmaceutical and medicinal chemistry. These properties are determined by the molecule's functional groups and its overall molecular structure, which dictate how it interacts with enzymes, receptors, and other biological molecules (Hay, Christopoulos, Christopoulos, & Sexton, 2006).

Scientific Research Applications

Tuberculosis Treatment Research

A study by Jeankumar et al. (2013) explored a series of compounds, including those structurally similar to 1-(2-fluorobenzyl)-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}-6-oxo-3-piperidinecarboxamide, for their potential as Mycobacterium tuberculosis GyrB inhibitors. The compounds showed promising activity against tuberculosis and were not cytotoxic.

Antibacterial Agent Development

Research by Egawa et al. (1984) focused on synthesizing analogues, including those structurally related to the specified compound, as potential antibacterial agents. These compounds exhibited significant antibacterial activity, highlighting their potential for further biological study.

Alzheimer's Disease Research

Kepe et al. (2006) utilized a compound structurally related to 1-(2-fluorobenzyl)-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}-6-oxo-3-piperidinecarboxamide as a molecular imaging probe for studying serotonin 1A receptor densities in Alzheimer's disease patients. This research could provide insights into the neurobiological changes in Alzheimer's disease.

Water Contamination Mitigation

A study by Heininger and Meloan (1992) synthesized a compound related to the specified molecule and used it to create an exchange resin for removing and recovering chromium from contaminated water. This application demonstrates the environmental relevance of such compounds.

Antimicrobial Activity Research

Kumar et al. (2016) synthesized a compound similar to the one and evaluated its antimicrobial susceptibilities. The study found notable antifungal and antibacterial activities for the synthesized molecule.

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-N-[2-[(4-methylpyridin-2-yl)amino]ethyl]-6-oxopiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O2/c1-15-8-9-23-19(12-15)24-10-11-25-21(28)17-6-7-20(27)26(14-17)13-16-4-2-3-5-18(16)22/h2-5,8-9,12,17H,6-7,10-11,13-14H2,1H3,(H,23,24)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMBRRBRQTXTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NCCNC(=O)C2CCC(=O)N(C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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